molecular formula C14H16FNOS B248961 4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one

4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No. B248961
M. Wt: 265.35 g/mol
InChI Key: WKFOASUSHMUBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, also known as F-THIA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. F-THIA belongs to the class of spirocyclic compounds and is structurally similar to other spirocyclic compounds such as spiroindolones and spirocyclic piperidines. F-THIA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of essential molecules required for the survival of the parasite. 4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been found to exhibit activity against the liver stage of the malaria parasite, making it a promising candidate for the development of a prophylactic drug.
Biochemical and Physiological Effects:
4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been found to exhibit a range of biochemical and physiological effects, including inhibition of parasite growth, disruption of mitochondrial function, and induction of oxidative stress. 4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been found to exhibit activity against cancer cells and has been studied for its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one is relatively easy to synthesize and can be obtained in large quantities, making it suitable for large-scale experiments. However, the compound is highly reactive and can be unstable under certain conditions, making it challenging to work with. Additionally, the exact mechanism of action of 4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one is not fully understood, which makes it difficult to predict its efficacy in vivo.

Future Directions

There are several future directions for the study of 4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one. One area of research is the development of 4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one-based drugs for the treatment of parasitic diseases such as malaria. Another area of research is the development of 4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one-based drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one and to determine its efficacy in vivo.

Synthesis Methods

The synthesis of 4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves the reaction of 3-fluoroaniline with 1,3-dibromopropane followed by cyclization with thioacetamide. The final product is obtained after purification through column chromatography. The synthesis of 4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one is relatively simple and can be carried out on a large scale.

Scientific Research Applications

4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. In vitro studies have shown that 4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one exhibits potent antimalarial activity against Plasmodium falciparum, the causative agent of malaria. 4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been found to exhibit activity against other parasitic diseases such as Leishmaniasis and Trypanosomiasis.

properties

Product Name

4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Molecular Formula

C14H16FNOS

Molecular Weight

265.35 g/mol

IUPAC Name

4-(3-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C14H16FNOS/c15-11-5-4-6-12(9-11)16-13(17)10-18-14(16)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2

InChI Key

WKFOASUSHMUBIB-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)N(C(=O)CS2)C3=CC(=CC=C3)F

Canonical SMILES

C1CCC2(CC1)N(C(=O)CS2)C3=CC(=CC=C3)F

Origin of Product

United States

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